molecular formula C11H21NO3 B13058741 tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate

tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate

Cat. No.: B13058741
M. Wt: 215.29 g/mol
InChI Key: YYLFOQRAQOJJDD-IUCAKERBSA-N
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Description

tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxy group attached to the pyrrolidine ring

Preparation Methods

The synthesis of tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.

    Vilsmeier Formylation: The formylation of the starting material at the 3-position using Vilsmeier reagent.

    Reduction: The aldehyde group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol.

    Protection: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.

    Formyl Group Introduction: A formyl group is introduced into the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at -78°C.

Chemical Reactions Analysis

tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, where the carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group can react with alcohols to form esters under acidic conditions.

Scientific Research Applications

tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyltrans-3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 4-(dimethylsilyl)oxy-1H-indole-1-carboxylate: This compound has a similar structure but with a dimethylsilyl group instead of an ethyl group.

    tert-Butyl 4-(trimethylsilyl)prop-2-yn-1-yl phosphonate: This compound contains a trimethylsilyl group and is used in similar synthetic applications.

    tert-Butyl 3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate: This compound lacks the trans configuration but has similar functional groups.

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-ethyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1

InChI Key

YYLFOQRAQOJJDD-IUCAKERBSA-N

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C

Canonical SMILES

CCC1CN(CC1O)C(=O)OC(C)(C)C

Origin of Product

United States

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